![molecular formula C10H21Cl2N3O B12943456 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one dihydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
The synthesis of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.
Introduction of the dimethyl groups: This step involves the alkylation of the spirocyclic core using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving spirocyclic structures.
Chemical Biology: The compound is used in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It is utilized in the development of new materials and catalysts, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can be compared with other similar spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: These compounds share a similar spirocyclic core but differ in the substitution pattern and functional groups, leading to variations in their biological activity and applications.
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride: This compound has an additional methyl group and a different salt form, which can affect its solubility and stability.
7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one: This compound has a larger spirocyclic ring system, which can influence its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H21Cl2N3O |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-8-7-10(3-4-11-8)9(14)12-5-6-13(10)2;;/h8,11H,3-7H2,1-2H3,(H,12,14);2*1H |
InChI Key |
IAZZSSNCMCMKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)C(=O)NCCN2C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


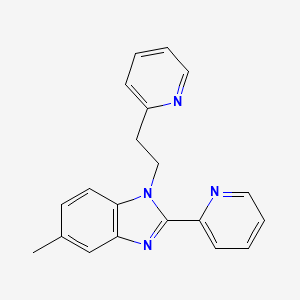
![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
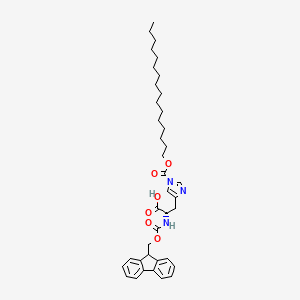
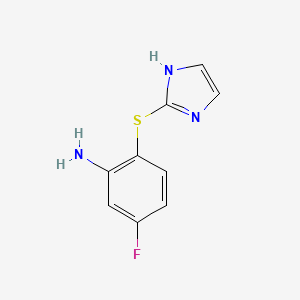
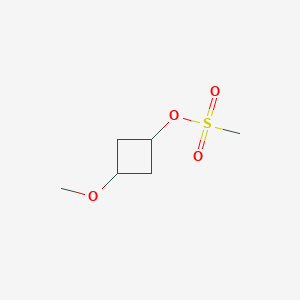
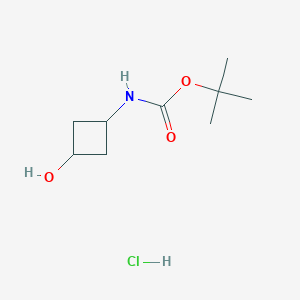
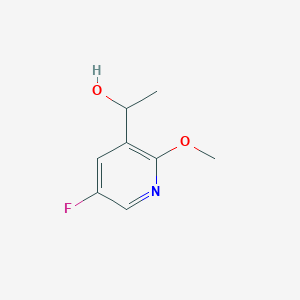
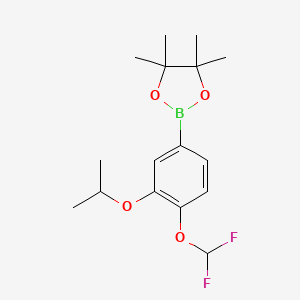
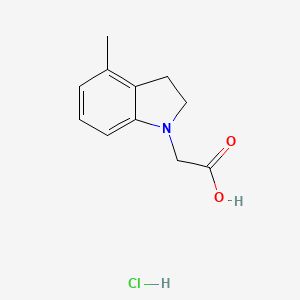
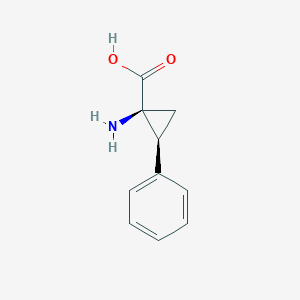
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
